molecular formula C19H24N6O3S B15102464 N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B15102464
M. Wt: 416.5 g/mol
InChI Key: WJMMJIXIMZGSFZ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran ring at position 3. The Z-configuration of the thiadiazole-imine linkage is critical for its stereoelectronic properties. The molecule also contains a phenylpiperazine carboxamide moiety, which is frequently associated with CNS-targeting activity due to its resemblance to neurotransmitter receptor ligands.

Properties

Molecular Formula

C19H24N6O3S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-oxo-2-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O3S/c26-16(21-18-23-22-17(29-18)15-7-4-12-28-15)13-20-19(27)25-10-8-24(9-11-25)14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,27)(H,21,23,26)

InChI Key

WJMMJIXIMZGSFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the tetrahydrofuran group, and the coupling with the piperazine derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing tetrahydrofuran, thiadiazole, and related structures:

Scientific Research Applications

While there is no direct information about the specific compound "N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide," the search results discuss related compounds and their applications, which can provide insights.

Tetrahydrofuran Moiety: Compounds containing tetrahydrofuran rings can influence a compound's pharmacokinetic properties.

Thiadiazole Derivatives:

  • Thiadiazole rings are associated with several biological activities, including antimicrobial, antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anti-convulsant, and anti-inflammatory properties .
  • 2-Amino-1,3,4-thiadiazole derivatives can be considered lead compounds for drug synthesis and have demonstrated antimicrobial activity .
  • N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is studied for potential biological activities, such as antimicrobial or anticancer properties, and is investigated for potential therapeutic effects and as a lead compound for drug development.

General Applications:

  • Building blocks for synthesizing complex molecules in chemistry.
  • Potential biological activities are studied in biology, such as antimicrobial or anticancer properties.
  • Potential therapeutic effects are investigated in medicine and as a lead compound for drug development.
  • Utilization in developing new materials or as a catalyst in various industrial processes.
  • Some 2-amino-1,3,4-thiadiazoles substituted at C-5 of the thiadiazole ring with phenyl or phenol groups showed antibacterial and antifungal activities against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa) and fungal strains (A. niger and Aspergillus fumigatus) .
  • Some nitrophenoxymethyl-1,3,4-thiadiazole derivatives showed activity against Salmonella typhi and E. coli strains, as well as antifungal activity against A. niger and/or Penicillium sp .

Data Table

Compound ComponentBiological Activity/Application
TetrahydrofuranInfluences pharmacokinetic properties
1,3,4-ThiadiazoleAntimicrobial, antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anti-convulsant, anti-inflammatory activities
2-Amino-1,3,4-thiadiazoleLead compounds for drug synthesis, antimicrobial activity
Thiazolidine derivativesAntiproliferative activity against cancer cell lines
GeneralBuilding blocks in chemistry, potential antimicrobial/anticancer agents in biology, therapeutic applications in medicine, catalysts/materials in industry

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,3,4-thiadiazole-tetrahydrofuran hybrid distinguishes it from simpler thiazole or oxadiazole derivatives (e.g., ). This moiety may enhance metabolic stability or influence binding kinetics.
  • Compared to quinazolinone-thioether derivatives , the target lacks sulfur-based linkages but incorporates a rigid thiadiazole ring, which could alter solubility and bioavailability.

Spectroscopic Profiles

  • NMR: The tetrahydrofuran-thiadiazole moiety in the target compound would exhibit distinct $^1$H-NMR signals (e.g., δ 4.5–5.0 ppm for tetrahydrofuran protons and δ 8.0–8.5 ppm for thiadiazole-imine protons). This contrasts with oxazolidinones (δ 4.0–4.3 ppm for oxazolidinone protons ) and quinazolinones (δ 7.5–8.2 ppm for aromatic protons ).
  • LCMS/MS : Molecular networking based on MS/MS fragmentation patterns (cosine score >0.8 ) would cluster the target with other piperazine-carboxamide derivatives, while divergent fragmentation of the thiadiazole core may reduce similarity to furan/thiazole analogues.

Bioactivity and Computational Similarity

  • Bioactivity Clustering : Compounds with 4-phenylpiperazine groups (e.g., target and ) may cluster together in hierarchical bioactivity profiles due to shared protein target interactions (e.g., GPCRs or kinases) .
  • Computational Metrics: Tanimoto similarity: The target compound shows moderate similarity (Tanimoto >0.6) to piperazine-carboxamide derivatives but lower similarity (<0.4) to thiazole-furan hybrids when using MACCS fingerprints .

Biological Activity

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide, with CAS number 1224173-69-6, is a complex organic compound that incorporates a piperazine core, a thiadiazole moiety, and a tetrahydrofuran ring. This unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N6O3SC_{19}H_{24}N_{6}O_{3}S with a molecular weight of 416.5 g/mol. The structural features of the compound are pivotal in determining its biological activity. The presence of the 1,3,4-thiadiazole ring is particularly noteworthy as it has been associated with various pharmacological properties.

Structural Composition

ComponentDescription
Piperazine Core Central to the compound's biological activity
Thiadiazole Moiety Implicated in antimicrobial and anticancer effects
Tetrahydrofuran Ring Enhances pharmacokinetic properties
Carboxamide Group Contributes to solubility and stability

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of halogen or oxygenated substituents on the phenyl ring has been linked to enhanced antibacterial efficacy .

Case Study: Antimicrobial Testing

In a comparative study, certain thiadiazole derivatives showed minimum inhibitory concentration (MIC) values lower than standard antibiotics:

CompoundBacterial StrainMIC (μg/mL)Reference
Thiadiazole Derivative AE. coli32.6
Thiadiazole Derivative BS. aureus62.5
Thiadiazole Derivative CPseudomonas aeruginosa40

Anticancer Potential

Thiadiazole derivatives have been recognized for their cytostatic properties. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Research suggests that the incorporation of diverse functional groups can enhance the selectivity and potency against cancer cells .

Other Biological Activities

  • Analgesic and Anti-inflammatory Effects : Some studies have indicated that thiadiazole derivatives possess analgesic and anti-inflammatory properties, making them candidates for pain management therapies .
  • Antidepressant Activity : Research has also explored the potential of these compounds in treating anxiety and depression, highlighting their versatility in pharmacological applications .

The biological activity of this compound is likely mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical to microbial survival or cancer cell growth.
  • Receptor Binding : It may interact with specific receptors in the central nervous system to exert analgesic or anxiolytic effects.

Q & A

Basic: What are the typical synthetic routes for N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide?

Answer:
The synthesis involves multi-step organic reactions, often starting with the formation of the thiadiazole or piperazine core. Key steps include:

  • Coupling Reactions : Amide bond formation between the thiadiazole-2(3H)-ylideneamine and the 4-phenylpiperazine-carboxamide moiety using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Heterocycle Synthesis : Cyclization reactions under acidic or basic conditions to form the thiadiazole ring, as seen in analogous compounds .
  • Purification : Techniques such as column chromatography or recrystallization (e.g., using ethanol or ethyl acetate/hexane mixtures) .
    Reaction progress is monitored via TLC, and final compounds are characterized by NMR, MS, and IR spectroscopy .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the thiadiazole (δ 7.5–8.5 ppm for aromatic protons) and piperazine (δ 3.0–3.5 ppm for CH₂ groups) moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Key absorption bands for amide C=O (~1650–1680 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) confirm functional groups .

Advanced: How can reaction conditions be optimized for higher yields in multi-step syntheses?

Answer:

  • Temperature Control : Critical for cyclization steps; e.g., sulfuric acid-mediated heterocyclization at 293–298 K improves regioselectivity .
  • Catalyst Screening : Use of bases (e.g., triethylamine) or transition-metal catalysts to accelerate coupling reactions .
  • Design of Experiments (DoE) : Full factorial optimization to assess variables like solvent polarity, reactant ratios, and reaction time .
  • In-line Monitoring : Real-time TLC or HPLC to identify bottlenecks in intermediate steps .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Answer:

  • Cell-Based Assays : Screening against cancer cell lines (e.g., NCI-60 panel) to assess cytotoxicity, with IC₅₀ values calculated via MTT assays .
  • Enzyme Inhibition Studies : Targeting enzymes like kinases or proteases using fluorescence-based assays .
  • SAR Analysis : Modifying substituents on the thiadiazole or piperazine rings to correlate structural features (e.g., electron-withdrawing groups) with activity .

Advanced: How should researchers address contradictions in spectral data or bioactivity results?

Answer:

  • Orthogonal Techniques : Cross-validate NMR data with HSQC/HMBC experiments or X-ray crystallography (if crystals are obtainable) .
  • Bioassay Replication : Repeat biological assays under standardized conditions (e.g., fixed cell density, incubation time) to rule out experimental variability .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts that may interfere with bioactivity .

Advanced: What strategies ensure regiochemical control during thiadiazole ring formation?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct cyclization .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by rapidly achieving high temperatures, minimizing side reactions .
  • Computational Modeling : DFT calculations predict favorable transition states for ring closure .

Advanced: How can the stability of this compound under varying conditions be assessed?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), or acidic/basic conditions, then monitor degradation via HPLC .
  • Accelerated Stability Testing : Store at elevated humidity (75% RH) and analyze physical (melting point) and chemical (NMR) stability over time .
  • Mass Balance Analysis : Quantify degradation products (e.g., hydrolysis of the amide bond) using LC-MS .

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